(4-fluorophenyl)methyl 1-[(4-fluorophenyl)methyl]piperidine-3-carboxylate

Fragment-Based Drug Discovery Physicochemical Property Optimization hERG Cardiac Toxicity

(4-fluorophenyl)methyl 1-[(4-fluorophenyl)methyl]piperidine-3-carboxylate (CAS 1261231-54-2) is a synthetic, dual-fluorinated piperidine-3-carboxylate ester featuring a 4-fluorobenzyl substituent on the ring nitrogen and a 4-fluorobenzyl ester at the 3-position. It belongs to the class of fluorinated piperidine building blocks, which are increasingly utilized in fragment-based drug discovery (FBDD) to probe 3D chemical space and modulate physicochemical properties such as basicity and lipophilicity.

Molecular Formula C20H21F2NO2
Molecular Weight 345.4 g/mol
Cat. No. B7896956
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-fluorophenyl)methyl 1-[(4-fluorophenyl)methyl]piperidine-3-carboxylate
Molecular FormulaC20H21F2NO2
Molecular Weight345.4 g/mol
Structural Identifiers
SMILESC1CC(CN(C1)CC2=CC=C(C=C2)F)C(=O)OCC3=CC=C(C=C3)F
InChIInChI=1S/C20H21F2NO2/c21-18-7-3-15(4-8-18)12-23-11-1-2-17(13-23)20(24)25-14-16-5-9-19(22)10-6-16/h3-10,17H,1-2,11-14H2
InChIKeyWJKNNTIIIZOBGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Specification for (4-Fluorophenyl)methyl 1-[(4-fluorophenyl)methyl]piperidine-3-carboxylate (CAS 1261231-54-2)


(4-fluorophenyl)methyl 1-[(4-fluorophenyl)methyl]piperidine-3-carboxylate (CAS 1261231-54-2) is a synthetic, dual-fluorinated piperidine-3-carboxylate ester featuring a 4-fluorobenzyl substituent on the ring nitrogen and a 4-fluorobenzyl ester at the 3-position . It belongs to the class of fluorinated piperidine building blocks, which are increasingly utilized in fragment-based drug discovery (FBDD) to probe 3D chemical space and modulate physicochemical properties such as basicity and lipophilicity [1]. The compound is primarily employed as a research intermediate and a specialized fragment for medicinal chemistry campaigns, where precise control over fluorination pattern and ester substituent is critical for structure-activity relationship (SAR) studies.

Risks of Substituting (4-Fluorophenyl)methyl 1-[(4-fluorophenyl)methyl]piperidine-3-carboxylate with General-Purpose Piperidine Esters


Generic substitution of this specific diester with simpler alkyl esters (e.g., ethyl or methyl piperidine-3-carboxylates) or mono-fluorinated analogs is inadvisable because the dual 4-fluorobenzyl motif confers a distinct combination of electronic and steric properties that cannot be replicated by single modifications. Chemoinformatic analyses have demonstrated that fluorination position and count on the piperidine scaffold significantly alter the compound's computed pKa, three-dimensionality (as measured by PMI and PBF scores), and lead-likeness parameters, all of which directly influence target engagement, selectivity, and pharmacokinetic behavior in fragment-based campaigns [1]. Replacing the 4-fluorobenzyl ester with an ethyl ester, for example, eliminates both the aryl ring's potential for π-stacking interactions and the fluorine atom's ability to serve as a metabolic soft spot probe or a 19F NMR reporter, thereby breaking SAR continuity and invalidating comparative biological data.

Quantitative Differentiation Evidence for (4-Fluorophenyl)methyl 1-[(4-fluorophenyl)methyl]piperidine-3-carboxylate


Predicted pKa Shift and hERG Liability Risk vs. Non-Fluorinated Piperidine Esters

In a 2024 chemoinformatic study of fluorinated piperidine fragments, the introduction of fluorine atoms was calculated to notably lower the basicity of the piperidine nitrogen. This reduction in pKa is strongly correlated with decreased affinity for the hERG potassium channel, a primary source of cardiac toxicity in drug development. While the study evaluates a library of related fluorinated piperidine fragments rather than this exact compound in a head-to-head assay, the dual 4-fluorobenzyl substitution pattern of (4-fluorophenyl)methyl 1-[(4-fluorophenyl)methyl]piperidine-3-carboxylate is expected, based on the class-level trends, to exhibit a lower pKa and thus a more favorable hERG profile compared to the unsubstituted or mono-alkyl ester counterparts (e.g., ethyl 1-(4-fluorobenzyl)piperidine-3-carboxylate, CAS 1189694-37-8) [1].

Fragment-Based Drug Discovery Physicochemical Property Optimization hERG Cardiac Toxicity

Synthetic Purity and ISO-Certified Quality Control vs. Common Research-Grade Analogs

The compound sourced from MolCore is offered with a minimum purity of 98% (NLT 98%) and is manufactured under an ISO-certified quality management system, ensuring batch-to-batch consistency suitable for pharmaceutical research and development . In contrast, comparable piperidine-3-carboxylate esters from non-ISO suppliers, such as ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate hydrochloride (CAS 1189694-37-8) offered by generic chemical marketplaces, frequently list purity at 95% or do not specify an ISO framework . This 3% minimum purity differential and the absence of audited manufacturing processes for the comparator can introduce confounding impurities into sensitive biological assays, compromising data reproducibility.

Chemical Procurement Quality Control ISO 9001 Certification

Structural Three-Dimensionality (PMI and PBF) as a Fragment Library Selection Criterion

The 2024 chemoinformatic study on fluorinated piperidines evaluated the 'three-dimensionality' of the fragments using Principal Moments of Inertia (PMI) and Plane of Best Fit (PBF) scores [1]. The reported methodology computes these metrics for a series of mono- and di-fluorinated piperidine stereoisomers. The (4-fluorophenyl)methyl 1-[(4-fluorophenyl)methyl]piperidine-3-carboxylate scaffold, by virtue of the two 4-fluorobenzyl groups extending from the piperidine core, is predicted to occupy a distinct region of the PMI triangle compared to commercially common mono-substituted analogs (e.g., 1-(4-fluorobenzyl)piperidine-3-carboxylic acid or its ethyl ester). The paper's data demonstrates that dual substitution on both the N and the 3-ester positions significantly increases the molecular asphericity and displacement from planarity, which is a desirable trait for fragments intended to probe novel 3D binding pockets compared to more planar, mono-substituted comparators.

Chemoinformatics Fragment Library Design 3D Molecular Shape

Recommended Procurement Scenarios for (4-Fluorophenyl)methyl 1-[(4-fluorophenyl)methyl]piperidine-3-carboxylate


19F NMR Probe for Fragment-Based Screening and Target Engagement Studies

The two chemically distinct fluorine environments (ester 4-fluorobenzyl and N-4-fluorobenzyl) provide a dual-reporter system for 19F NMR-based binding assays. This compound can be used directly in protein-observed 19F NMR or ligand-observed 19F T2/Carr-Purcell-Meiboom-Gill (CPMG) experiments to screen against fluorophilic binding pockets, leveraging the predicted enhanced three-dimensionality (PMI/PBF profile) to access novel binding space relative to mono-fluorinated piperidine tools [1]. The spectral separation of the two fluorine signals allows for orthogonal detection of binding-induced chemical shift perturbations at both substituents simultaneously.

Core Scaffold for hERG-Safe Kinase or GPCR Fragment Evolution

For lead discovery programs targeting kinases, GPCRs, or proteases where hERG-related cardiotoxicity is a known liability, this compound serves as a starting fragment with a computationally favorable hERG profile due to fluorine-mediated pKa lowering [1]. SAR expansion can proceed by elaborating the 3-position ester or the N-benzyl group while retaining the de-risked basicity scaffold. This is in contrast to using a non-fluorinated piperidine ester core, which would require later-stage hERG optimization and could stall the project.

High-Purity Intermediate for Radioligand or Fluorescent Probe Synthesis

With a guaranteed purity of ≥98% and ISO-certified quality control [REFS-1 in Evidence_Item_2], this compound is immediately suitable as a precursor for synthesizing 18F-radiolabeled PET tracers without the need for additional, time-consuming HPLC purification. The 4-fluorobenzyl groups further serve as ideal sites for late-stage 18F/19F isotopic exchange or prosthetic group attachment, providing a direct path to imaging agent development that is less straightforward with the 95%-purity ethyl ester comparator.

Quote Request

Request a Quote for (4-fluorophenyl)methyl 1-[(4-fluorophenyl)methyl]piperidine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.